1-(but-3-yn-1-yl)-1,4-diazepane dihydrochloride
Description
1-(but-3-yn-1-yl)-1,4-diazepane dihydrochloride is a chemical compound with the molecular formula C8H16Cl2N2 It is a derivative of diazepane, a seven-membered ring containing two nitrogen atoms
Properties
CAS No. |
2551116-97-1 |
|---|---|
Molecular Formula |
C9H18Cl2N2 |
Molecular Weight |
225.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(but-3-yn-1-yl)-1,4-diazepane dihydrochloride typically involves the reaction of 1,4-diazepane with but-3-yn-1-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to introduce the but-3-yn-1-yl group into the diazepane ring efficiently . These methods are advantageous due to their scalability and ability to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(but-3-yn-1-yl)-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenated reagents like but-3-yn-1-yl bromide in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce saturated diazepane derivatives.
Scientific Research Applications
1-(but-3-yn-1-yl)-1,4-diazepane dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(but-3-yn-1-yl)-1,4-diazepane dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science .
Comparison with Similar Compounds
Similar Compounds
1-(but-3-yn-1-yl)piperazine dihydrochloride: Similar structure but with a piperazine ring instead of diazepane.
Pyrazine- and pyridine-substituted prop-2-yn-1-ols: Compounds with similar alkyne functional groups.
Uniqueness
1-(but-3-yn-1-yl)-1,4-diazepane dihydrochloride is unique due to its seven-membered diazepane ring, which imparts distinct chemical and biological properties compared to other similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
